(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
Molecular Formula |
C12H7BF4O2 |
|---|---|
Molecular Weight |
269.99 g/mol |
IUPAC Name |
[3-fluoro-4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H7BF4O2/c14-9-5-7(13(18)19)1-2-8(9)6-3-10(15)12(17)11(16)4-6/h1-5,18-19H |
InChI Key |
CJPWFNFSUZPANK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl.
Reaction with Boronic Acid: The bromo compound is reacted with a boronic acid derivative under palladium-catalyzed conditions. A common method involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane.
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C12H7BF4O2 and features a biphenyl core substituted with four fluorine atoms and a boronic acid group. The unique fluorination pattern enhances its reactivity and stability, making it suitable for various applications in organic synthesis and materials chemistry.
1.1. Suzuki-Miyaura Coupling Reaction
One of the primary applications of (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group allows it to react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions
| Boronic Acid Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | Pd catalyst, K2CO3, DMF at 80°C |
| Phenylboronic acid | 75 | Pd catalyst, K2CO3, DMF at 80°C |
| 4-Fluorophenylboronic acid | 90 | Pd catalyst, K2CO3, DMF at 80°C |
2.1. Development of Fluorinated Polymers
Fluorinated compounds like this compound are integral in developing advanced materials such as fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability due to the electronegative fluorine atoms.
Table 2: Properties of Fluorinated Polymers
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Chemical Resistance | High | Moderate |
| Thermal Stability | Excellent | Good |
| Surface Energy | Low | High |
3.1. Antibacterial Activity
While specific data on the biological activity of this compound is limited, fluorinated biphenyl compounds have been shown to exhibit antibacterial properties. The introduction of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Case Study: Antibacterial Activity of Fluorinated Compounds
A study demonstrated that certain fluorinated biphenyls showed significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to increased hydrophobic interactions.
Mechanism of Action
The mechanism of action for (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Substituted Biphenyl Boronic Acids: Structural Variations
Fluorine, chlorine, methyl, and cyano substituents are common in biphenyl boronic acids. Key examples include:
Key Observations :
Electronic and Steric Effects
- Tetrafluoro Derivative: The 2,3',4',5'-tetrafluoro substitution creates a highly electron-deficient boronic acid, favoring reactions with electron-rich partners.
- Trifluoro Analogues : B-(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid exhibits high purity (elemental analysis) and hydrolyzes efficiently to boronate esters, suggesting similar stability for the tetrafluoro compound .
- Chloro Derivatives : (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid shows moderate reactivity in couplings, with yields influenced by steric bulk .
Analysis :
Biological Activity
(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid is a fluorinated biphenyl compound notable for its boronic acid functional group. This compound, with a molecular formula of C12H7BF4O2, has gained interest in medicinal chemistry due to the unique properties conferred by its fluorination pattern and boron functionality. This article explores the biological activities associated with this compound, particularly focusing on its potential applications in drug development and its mechanism of action.
Structure and Properties
The structure of this compound features:
- A biphenyl core.
- Four fluorine atoms located at positions 2, 3', 4', and 5'.
- A boronic acid group attached at position 4 of the first phenyl ring.
This arrangement enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmacological activity.
Biological Activity Overview
While specific biological activity data for this compound is limited in the available literature, insights can be drawn from studies on related fluorinated biphenyls and boronic acids.
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:
- Some fluorinated biphenyls have demonstrated antibacterial effects , potentially through increased membrane permeability due to their lipophilic nature.
- Boronic acids have been studied extensively as inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds similar to this compound have shown promise in inhibiting these enzymes effectively .
Inhibition of β-Lactamases
Research indicates that boronic acids can form reversible covalent bonds with serine residues in β-lactamases. This interaction mimics the transition state of β-lactam antibiotics during hydrolysis, thus inhibiting the enzyme's activity. The effectiveness of these compounds can vary significantly based on their structural modifications .
Case Studies and Research Findings
Several studies highlight the biological potential of boronic acids and related compounds:
| Study | Compound | Activity | Reference |
|---|---|---|---|
| 1 | Sulfonamide Boronic Acids | Inhibition of AmpC β-lactamase | |
| 2 | Benzoxaboroles | Antimalarial activity against P. falciparum | |
| 3 | Boron-containing compounds | Inhibition of MRSA |
These studies collectively suggest that modifications to the boronic acid moiety can lead to significant improvements in biological activity.
The proposed mechanism for the biological activity of this compound is primarily through its ability to form stable complexes with target enzymes:
Q & A
Basic Questions
Q. What are the key physicochemical properties of (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₁₂H₁₀BFO₂ and a molecular weight of 216.02 g/mol . Its melting point is reported as 243–248°C , determined via differential scanning calorimetry (DSC) or capillary methods. Structural confirmation is achieved through ¹H/¹³C NMR , ¹¹B NMR (for boron environment), and high-resolution mass spectrometry (HRMS) . The InChI key (
1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H) facilitates computational verification of stereoelectronic properties .
Q. What is the standard synthetic route for preparing this boronic acid, and how is purity ensured?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using fluorinated aryl halides (e.g., 2,3',4',5'-tetrafluoro-4-bromobiphenyl) and bis(pinacolato)diboron, catalyzed by Pd(PPh₃)₄ or XPhos-palladium precatalysts. Post-synthesis, purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization. Purity is validated by HPLC (>95%) and TLC monitoring .
Q. How is this boronic acid characterized spectroscopically?
- Answer :
- ¹H NMR : Aromatic protons appear as multiplets in δ 7.6–8.0 ppm, with fluorine coupling (³J₃-F ≈ 8–10 Hz).
- ¹⁹F NMR : Distinct signals for each fluorine substituent (e.g., δ −111 to −114 ppm for para-fluorine).
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic acid group.
- HRMS : Exact mass matches theoretical [M-H]⁻ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How does the tetrafluoro substitution pattern influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine groups reduce electron density at the boron-attached carbon, enhancing oxidative addition with palladium catalysts. However, steric hindrance from adjacent fluorines may lower yields in bulky substrates. Comparative studies with mono- or difluoro analogs show 20–30% higher reaction rates for the tetrafluoro derivative due to improved electrophilicity .
Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this compound?
- Answer : Optimize:
- Catalyst system : Use Pd(OAc)₂ with SPhos or RuPhos ligands for sterically hindered partners.
- Base : K₂CO₃ or Cs₂CO₃ in toluene/water (4:1 v/v) improves solubility.
- Temperature : 80–100°C for 12–24 hours.
- Molar ratios : 1.5–2.0 equiv boronic acid to aryl halide.
Example: A 43.1% yield was achieved for a thieno-naphthyridine derivative using Pd(PPh₃)₄ and degassed solvents .
Q. How is this boronic acid applied in synthesizing metal-organic frameworks (MOFs)?
- Answer : The compound acts as a linker precursor in MOFs via Suzuki coupling with dihalogenated amines (e.g., 3,5-dibromopyridine-4-amine). For instance, MOFs with iodine capture capabilities were synthesized by reacting 1.5 g boronic acid with 0.41 g dibromopyridine amine in toluene/water, yielding porous structures confirmed by PXRD and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
